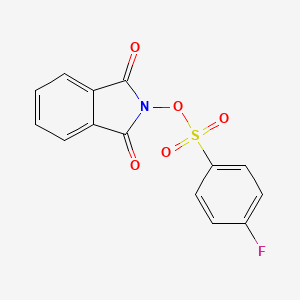

1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “Lapdesf-4c” in some studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to furnish the isoindole .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single-crystal X-ray diffraction studies . For example, the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was found to be stabilized by N-H⋯O bonding, resulting in the formation of S(6) hydrogen-bonded loop .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid resulted in the formation of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, UV-Vis, NMR, and MS . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

The compound 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate is a derivative of N-isoindoline-1,3-diones, which are known for their utility in pharmaceutical synthesis. These heterocycles serve as key intermediates in the construction of various therapeutic agents due to their reactivity and ability to undergo diverse chemical transformations . The presence of the isoindoline nucleus allows for the introduction of various substituents, enabling the synthesis of compounds with potential biological activities.

Herbicides

N-isoindoline-1,3-dione derivatives have been explored for their use in developing herbicides. The structural complexity and the presence of reactive carbonyl groups at positions 1 and 3 make them suitable candidates for interacting with biological systems in plants, potentially leading to the development of new classes of herbicides .

Colorants and Dyes

The chemical structure of 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate lends itself to applications in colorants and dyes. The conjugated system within the isoindoline ring can be fine-tuned to produce a variety of colors, which can be used in textile and printing industries .

Polymer Additives

This compound can also be utilized as an additive in polymers to enhance their properties. For instance, it can act as a plasticizer, stabilizer, or even as a precursor for conductive polymers, which are increasingly important in the electronics industry .

Organic Synthesis

In organic synthesis, 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate can be employed in multicomponent reactions, serving as a building block for complex organic molecules. Its reactivity allows for the creation of diverse molecular architectures, which are essential in the synthesis of natural products and medicinal compounds .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color upon exposure to light, and they have applications in smart windows, sunglasses, and optical data storage devices .

Biological Activity

Indole derivatives, which are structurally related to 1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate , exhibit a wide range of biological activities. They have been studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may also possess similar biological potentials, which could be harnessed for therapeutic applications .

Sustainable Synthesis

The current trend in chemical synthesis emphasizes sustainability and environmental friendliness1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate could play a role in this area by being part of synthetic routes that minimize waste, use greener solvents, or employ catalysts that are more environmentally benign .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been found to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or other types of chemical interactions .

Biochemical Pathways

Similar compounds have been found to interact with a variety of biochemical pathways, often resulting in changes to cellular processes .

Result of Action

Similar compounds have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes to cellular processes .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Direcciones Futuras

The potential applications of “1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate” and similar compounds in various fields, including medicine, are a promising area for future research. Further studies could focus on exploring its properties for further chemical transformations and its impact on the survival of blood cancer cells .

Propiedades

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZYOFPXWKUXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dioxoisoindolin-2-yl 4-fluorobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)

![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)

![2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2779013.png)

![N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2779016.png)

![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)